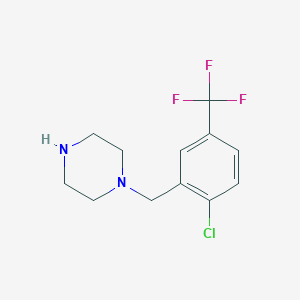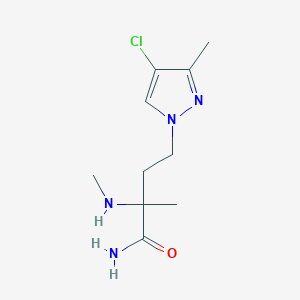
3-(1-methyl-1H-pyrazol-5-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-pyrazol-5-yl)propanal: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a propanal group attached to the 3-position of a 1-methyl-1H-pyrazole ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propanal typically involves the formation of the pyrazole ring followed by the introduction of the propanal group. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-methyl-1H-pyrazol-5-yl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid.
Reduction: 3-(1-methyl-1H-pyrazol-5-yl)propanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(1-methyl-1H-pyrazol-5-yl)propanal is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts.
Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological targets. It can be used in the design of enzyme inhibitors and receptor modulators.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it a valuable intermediate in the production of various functional materials.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)propanal depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific biological system being studied. For example, it may interact with enzymes involved in metabolic pathways or receptors involved in signal transduction.
Comparación Con Compuestos Similares
- 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
- 3-(1-methyl-1H-pyrazol-5-yl)propanol
- 1-(3-methyl-1H-pyrazol-5-yl)ethanone
Comparison: 3-(1-methyl-1H-pyrazol-5-yl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. For instance, the aldehyde group can undergo oxidation and reduction reactions, which are not possible with the corresponding carboxylic acid or alcohol derivatives. Additionally, the aldehyde group can participate in condensation reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3-(2-methylpyrazol-3-yl)propanal |
InChI |
InChI=1S/C7H10N2O/c1-9-7(3-2-6-10)4-5-8-9/h4-6H,2-3H2,1H3 |
Clave InChI |
TXYILCMWKYZWTG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)

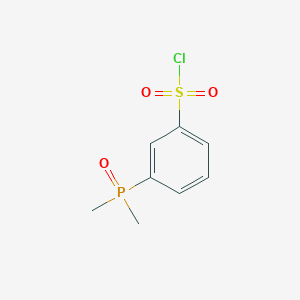
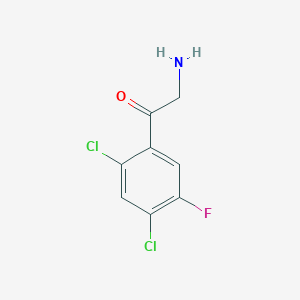

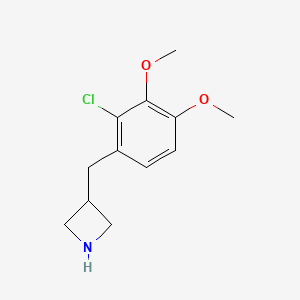

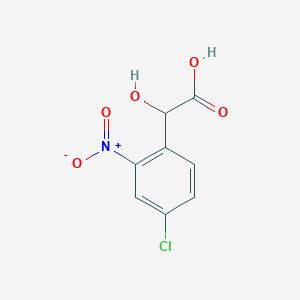
![6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13535454.png)
